4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-6-ethylbenzene-1,3-diol
Description
This compound (CAS: 171009-07-7) features a pyrazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 6-ethylbenzene-1,3-diol group. Its molecular formula is C₂₀H₂₀N₂O₄, with a molar mass of 352.38 g/mol . The dihydrobenzodioxin contributes to lipophilicity, while the diol group enhances hydrophilicity, balancing solubility. It is synthesized via multi-step reactions, likely involving Suzuki coupling or cyclocondensation, as inferred from similar pyrazole derivatives in the literature .
Properties
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-11-7-13(16(23)9-15(11)22)19-14(10-20-21-19)12-3-4-17-18(8-12)25-6-5-24-17/h3-4,7-10,22-23H,2,5-6H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNZWGMBYCVCPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C2=C(C=NN2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-6-ethylbenzene-1,3-diol represents a novel structure within the realm of organic chemistry. This compound is notable for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. The presence of the pyrazole moiety and the dioxin structure suggests diverse biological interactions that warrant detailed investigation.
Chemical Structure
The chemical formula for this compound is , and its molecular weight is approximately 396.45 g/mol. The presence of multiple functional groups such as hydroxyl (-OH) and pyrazole enhances its potential reactivity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrazoles exhibit significant antimicrobial properties. For instance, compounds similar to our target have shown effectiveness against various bacterial strains and fungi. In a study examining related compounds, it was found that certain pyrazole derivatives demonstrated inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli .
Insecticidal Activity
Insecticidal assays have revealed that compounds containing the dioxin structure can exhibit potent activity against agricultural pests. A related study reported that certain benzamide derivatives showed good insecticidal activity against Mythimna separate and Helicoverpa armigera, with mortality rates exceeding 70% at concentrations of 500 mg/L . The structure–activity relationship (SAR) analysis highlighted that halogen substitutions on the aromatic rings significantly improved insecticidal efficacy.
Antifungal Activity
The antifungal potential of similar compounds has also been documented. For example, one study found that specific derivatives exhibited inhibition rates against Pyricularia oryzae up to 77.8%, suggesting that modifications to the dioxin structure may enhance antifungal activity .
Case Study 1: Synthesis and Testing of Pyrazole Derivatives
A series of pyrazole derivatives were synthesized and tested for their biological activities. Among these, one compound showed significant antifungal activity with an EC50 value of 16.95 mg/L against Pyricularia oryzae. This study emphasizes the importance of structural modifications in enhancing biological activity .
Case Study 2: Insecticidal Efficacy Against Agricultural Pests
A comparative analysis was conducted on various substituted benzamides, revealing that compounds with specific substituents (such as fluorine and chlorine) exhibited enhanced insecticidal properties compared to controls. The findings suggest a promising avenue for developing new agrochemicals based on the dioxin-pyrazole scaffold .
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound’s structural relatives differ in heterocyclic cores, substituents, and functional groups, influencing physicochemical and biological properties. Key comparisons include:
Physicochemical Properties
- Thiazoline derivatives exhibit higher melting points (e.g., 7a: 272–274°C ), likely due to rigid crystalline packing.
- Solubility : The diol group in the target compound improves aqueous solubility compared to sulfonamide (4m ) or halogenated derivatives (4p ), which are more lipophilic.
Key Research Findings
- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., -Cl, -Br) on phenyl rings enhance binding to hydrophobic pockets in enzymes, as seen in 4p and 7a .
- Purity and Yield : The target compound is reported at 99% purity , comparable to oxadiazoles (95–100% ) but higher than some dihydropyrazoles (59.8–75.6% yield ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
